3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)17-6-4-11(5-7-17)18-14(19)9-24-15(18)20/h2-3,8,11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSUPAYUVZCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of a suitable α-halo acid with thiourea under basic conditions to form the thiazolidine ring.
Piperidine Ring Formation: The piperidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a dihalide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the thiazolidine-2,4-dione moiety, which is known to interact with various biological targets.
Medicine
Medicinally, compounds containing the thiazolidine-2,4-dione core are often explored for their antidiabetic and anti-inflammatory properties. This specific compound could be a candidate for drug development targeting similar pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione would depend on its specific application. Generally, the thiazolidine-2,4-dione ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance binding affinity through additional interactions with the target protein.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Biological Activity
3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological activities. The sulfonyl group and the piperidine moiety are critical for its interaction with biological targets. The presence of a chloro and methoxy group on the phenyl ring also contributes to its unique properties.
| Component | Description |
|---|---|
| Thiazolidine Ring | Central structure associated with various biological activities. |
| Sulfonyl Group | Enhances binding affinity to target proteins. |
| Piperidine Moiety | Provides structural stability and influences pharmacokinetics. |
| Chloro and Methoxy Substituents | Modulate the compound's reactivity and biological activity. |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The thiazolidine ring can inhibit enzyme activity, while the sulfonyl group may facilitate stronger interactions with target proteins, potentially altering metabolic pathways.
Biological Activity Studies
Research has demonstrated various biological activities associated with thiazolidine derivatives, including:
-
Anticancer Activity :
- Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast). For instance, a related derivative displayed an IC50 value lower than that of irinotecan, a standard chemotherapy agent .
- Antibacterial Activity :
- PTP1B Inhibition :
Case Studies
Several studies highlight the compound's biological activity:
- Antiproliferative Evaluation : A series of newly synthesized thiazolidine derivatives were tested for their antiproliferative effects on human tumor cell lines. Among these, one derivative showed remarkable activity with an IC50 significantly lower than established chemotherapeutics .
- Antimicrobial Screening : In another study, derivatives were screened for their antimicrobial properties against various pathogens. The most active compounds demonstrated MIC values as low as 0.22 μg/mL against specific bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
